Allyl 2-methylisocrotonate
Description
Contextualization within Organic Ester Chemistry
Allyl 2-methylisocrotonate, with the chemical formula C₈H₁₂O₂, is classified as an organic ester. nih.gov Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to another organic group. researchgate.net The structure of this compound is composed of an allyl group (CH₂=CHCH₂–) and a 2-methylisocrotonate moiety. ontosight.ai This structure imparts specific chemical reactivity to the molecule. The ester linkage is susceptible to hydrolysis, a characteristic reaction of esters, while the allyl group's double bond allows for various addition and polymerization reactions. ontosight.ai
The synthesis of this compound is typically achieved through the esterification of allyl alcohol with 2-methylisocrotonic acid. ontosight.ai This reaction is a classic example of ester formation, often catalyzed by an acid. evitachem.com The IUPAC name for this compound is prop-2-enyl (2Z)-2-methylbut-2-enoate. nih.gov
Significance in Contemporary Chemical Research
The unique structural features of this compound make it a valuable compound in several areas of contemporary chemical research. The presence of the reactive allyl group allows for its use as a monomer in polymerization processes. Research has shown that π-allyl palladium complexes can initiate the polymerization of related compounds, indicating the potential of allyl esters in creating novel polymers. rsc.org The reactivity of the allyl group is also exploited in other chemical transformations. ontosight.ai
In the field of organic synthesis, allyl esters serve as versatile intermediates. ontosight.ai They can function as protecting groups for carboxylic acids, which can be removed under mild conditions using metal catalysts like palladium. acsgcipr.org This selective deprotection is crucial in the synthesis of complex molecules. acsgcipr.org Recent research has also explored the nickel-catalyzed conversion of allylic esters into ketones, demonstrating a novel deoxygenative transformation. acs.org Furthermore, the hydrosilylation of allyl esters in the presence of various metal catalysts has been studied, showcasing the diverse reactivity of this class of compounds. researchgate.net
The compound and its derivatives are also noted for their presence in some natural products and have been investigated for their sensory properties, finding applications in the fragrance industry. ebi.ac.ukresearchgate.netscjohnson.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₂ nih.gov |
| Molecular Weight | 140.18 g/mol nih.gov |
| Boiling Point | 153.0 °C at 760 mm Hg nih.gov |
| Solubility | Slightly soluble nih.gov |
| IUPAC Name | prop-2-enyl (Z)-2-methylbut-2-enoate nih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Allyl alcohol |
| 2-methylisocrotonic acid |
| Palladium |
| Ketones |
| Allyl acetate |
| Allyl isovalerate |
| Acrolein |
| Glycidol |
| Glycidaldehyde |
| Glutathione |
| 3-hydroxypropylmercapturic acid |
| Allyl hexanoate |
| Allyl cyclohexyloxyacetate |
| Allyl phenoxyacetate |
| Allyl cyclohexanepropionate |
| Allyl heptanoate |
| Angelic acid |
| Tiglic acid |
| Isobutyl isobutyrate |
| Stearyl acrylate |
| Acrylic acid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
97158-39-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
prop-2-enyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5- |
InChI Key |
ODOZNBUSHKFCSH-ALCCZGGFSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC=C |
Canonical SMILES |
CC=C(C)C(=O)OCC=C |
boiling_point |
153.00 °C. @ 760.00 mm Hg |
solubility |
slightly |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Allyl 2 Methylisocrotonate
Reactivity of the Unsaturated Ester Moiety
The α,β-unsaturated ester group in allyl 2-methylisocrotonate is an electron-deficient system, which dictates its reactivity. The primary reactions involving this moiety include nucleophilic conjugate additions and reactions at the carbonyl carbon.
Simple α,β-unsaturated acyclic esters are generally considered less reactive towards soft nucleophiles, such as thiols, compared to analogous acrylamides. nih.gov However, they readily participate in a variety of transformations. The reactivity is centered around two primary sites: the carbonyl carbon (a hard electrophilic site) and the β-carbon (a soft electrophilic site).
Key reactions involving the unsaturated ester moiety include:
Michael Addition (Conjugate Addition): Nucleophiles preferentially attack the electrophilic β-carbon of the α,β-unsaturated system. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
Aldol-Type Reactions: Enolates derived from α,β-unsaturated esters can react with ketones or aldehydes. beilstein-journals.org For instance, copper-catalyzed reductive intermolecular aldolization reactions have been developed for these systems. beilstein-journals.org
Hydrolysis: Like any ester, the ester linkage can be cleaved under acidic or basic conditions to yield allyl alcohol and 2-methylisocrotonic acid.
Dehydrogenation: Catalytic methods, such as those using iridium/copper relay catalysis, can achieve aerobic α,β-dehydrogenation in related unsaturated systems, suggesting the potential for further modification of the double bond. organic-chemistry.org
Table 1: Summary of Reactions at the Unsaturated Ester Moiety
| Reaction Type | Reagents/Catalysts | Product Type |
| Michael Addition | Soft Nucleophiles (e.g., thiols, amines) | β-substituted ester |
| Reductive Aldolization | Keto esters, Silanes, Copper catalyst | Ester-functionalized lactones |
| Hydrolysis | Acid or Base (e.g., H₃O⁺, NaOH) | Allyl alcohol and Carboxylic acid |
| Dehydrogenation | Iridium/Copper Relay Catalysis | Conjugated diene systems |
Transformations at the Allylic Position
The allyl group (-OCH₂CH=CH₂) provides a second site for reactivity, distinct from the unsaturated ester. Transformations at this position are crucial in synthetic chemistry for introducing new functional groups.
Allylic C-H bonds are susceptible to oxidation due to the stability of the resulting allylic radical or carbocation intermediates. researchgate.net This transformation is a strategic method for introducing oxygen-containing functional groups. researchgate.net
Common methods for allylic oxidation applicable to the allyl group include:
Selenium Dioxide (Riley Oxidation): This classic method oxidizes an allylic methylene (B1212753) group to an allylic alcohol or, with further oxidation, a carbonyl group. wikipedia.org The mechanism proceeds through an ene reaction followed by a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org
Chromium(VI) Reagents: Reagents like chromium trioxide can be used for allylic oxidation, though their toxicity and environmental impact have led to the development of alternative methods. researchgate.net
Palladium Catalysis: Palladium-catalyzed systems are widely used for the selective oxidation of allylic C-H bonds to form allylic esters. nih.govnih.gov These reactions often exhibit high regio- and stereoselectivity. nih.gov For example, a combination of a palladium(II) catalyst, an oxidant like benzoquinone, and a suitable ligand can functionalize hindered alkenes. nih.gov
Table 2: Common Reagents for Allylic Oxidation
| Reagent/Catalyst | Typical Product |
| Selenium Dioxide (SeO₂) | Allylic Alcohol |
| Chromium(VI) Reagents (e.g., CrO₃) | Allylic Ketone/Enone |
| Palladium(II) Catalysts | Allylic Ester |
| Ruthenium-based Catalysts | Enone |
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgorganic-chemistry.org The allyl group of this compound can serve as the ene component. The reaction proceeds through a six-membered transition state, leading to the formation of a new σ-bond, a shift of the double bond, and a 1,5-hydrogen transfer. wikipedia.org
Key aspects of ene reactions involving allylic systems:
Mechanism: The thermal ene reaction is a concerted, pericyclic process. wikipedia.org However, Lewis acid-catalyzed ene reactions may proceed through a stepwise mechanism. organic-chemistry.org
Metallo-Ene Reaction: A variation where a metal acts as the migrating group instead of hydrogen. wikipedia.org This reaction is also mechanistically similar, involving a cyclic transition state. wikipedia.org
Applications: Ene-type reactions can be used for various transformations, including allylic chlorination using activated DMSO, which proceeds through a dimethylsulfide cation intermediate. organic-chemistry.org
Table 3: Components of the Ene Reaction
| Component | Role | Example from this compound System |
| Ene | Alkene with an allylic hydrogen | The allyl group (-CH₂-CH=CH₂) |
| Enophile | Compound with a multiple bond (e.g., C=C, C=O) | Aldehydes, Ketones |
The Tsuji–Trost reaction is a powerful palladium-catalyzed substitution that occurs at an allylic position. wikipedia.orgorganic-chemistry.org In the context of this compound, the entire ester group (-O₂CC(CH₃)=CHCH₃) can act as a leaving group, allowing a nucleophile to be introduced at the allylic carbon.
The generally accepted mechanism involves the following steps:
Coordination: A Pd(0) catalyst coordinates to the double bond of the allyl group. organic-chemistry.org
Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond, displacing the carboxylate leaving group and forming a (π-allyl)palladium(II) complex. nrochemistry.com This step typically occurs with inversion of configuration. nrochemistry.com
Nucleophilic Attack: A nucleophile attacks the π-allyl complex. For soft nucleophiles (pKa of conjugate acid < 25), the attack is typically on the allyl moiety directly. For hard nucleophiles (pKa > 25), the attack may occur first at the metal center, followed by reductive elimination. organic-chemistry.orgpku.edu.cn
The regioselectivity of the nucleophilic attack on unsymmetrical allyl substrates is influenced by the nature of the ligands and the nucleophile. nrochemistry.com This reaction is a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds. wikipedia.org
Table 4: Key Features of the Tsuji–Trost Reaction
| Feature | Description |
| Catalyst | Typically a Palladium(0) species, e.g., Pd(PPh₃)₄ |
| Substrate | An allylic compound with a good leaving group |
| Leaving Group | For this compound, the 2-methylisocrotonate group |
| Nucleophile | Stabilized carbanions (e.g., malonates), amines, phenols |
| Key Intermediate | (π-allyl)palladium(II) complex |
Decarboxylative Reaction Mechanisms in Related Systems
Decarboxylative reactions of allyl esters represent a significant class of transformations where the carboxylate group is not just a leaving group but also the precursor to a reactive nucleophile. nih.gov These reactions, particularly decarboxylative allylations, often utilize transition metal catalysis.
Palladium Catalysis: In the presence of a palladium catalyst, allyl β-keto esters can undergo decarboxylation to form an enolate intermediate, which is then allylated. organic-chemistry.orgrsc.org This process avoids the need for pre-formation of the enolate with a strong base.
Dual Catalysis Systems: A combination of photoredox and palladium catalysis has been employed for the decarboxylative allylation of allyl esters at room temperature. nih.gov In this mechanism, photochemical oxidation of the carboxylate triggers radical decarboxylation, generating a radical intermediate that undergoes allylation. nih.gov
Cobalt Catalysis: Earth-abundant metals like cobalt can also catalyze decarboxylative allylations. nih.govdigitellinc.com Mechanistic studies suggest that a Co(II) precatalyst is activated by the carboxylate to generate a Co(I) species, which is the active catalyst. nih.govdigitellinc.com The Co(I) species undergoes oxidative addition to the allyl ester, followed by decarboxylation of the carboxylate anion and subsequent nucleophilic attack. nih.gov
Table 5: Catalytic Systems for Decarboxylative Allylation of Allyl Esters
| Catalytic System | Key Features | Proposed Intermediate |
| Pd(0) / Yb(III) | Heterobimetallic catalysis for aldol (B89426) reactions. organic-chemistry.org | Yb(III) and Pd(0) facilitate adduct formation. organic-chemistry.org |
| Photoredox / Pd(0) | Dual catalysis enables room temperature reactions. nih.gov | Radical intermediate after decarboxylation. nih.gov |
| Co(II) / dppBz / Zn | Uses an earth-abundant metal catalyst. nih.gov | Co(I) active species, Co(III)-η³-allyl complex. nih.gov |
Studies on Reactive Intermediates (e.g., Carbanions)
The transformations of this compound and related systems involve several key reactive intermediates that dictate the reaction pathways and outcomes.
(π-allyl)palladium Complexes: As discussed in the Tsuji-Trost reaction, the (π-allyl)palladium(II) species is a central intermediate. wikipedia.org It is formed via oxidative addition of a Pd(0) catalyst to the allylic system. The subsequent attack by a nucleophile on this complex is the key bond-forming step.
Carbanions and Enolates: In decarboxylative reactions of related allyl β-keto esters, an enolate (a stabilized carbanion) is generated in situ following the loss of carbon dioxide. organic-chemistry.org This transient nucleophilic species is then trapped by the allylic electrophile. This method provides a powerful way to generate carbanions under relatively mild conditions.
Radical Intermediates: Dual photoredox and palladium catalytic systems proceed through radical intermediates. nih.gov The carboxylate is oxidized by a photoactivated catalyst, which then undergoes radical decarboxylation to generate a carbon-centered radical. This radical then participates in the allylation process. nih.gov
Low-Valent Cobalt Species: In cobalt-catalyzed decarboxylative allylations, a low-valent Co(I) species is proposed as the active catalyst, generated from a Co(II) precatalyst. nih.govdigitellinc.com This intermediate initiates the catalytic cycle by undergoing oxidative addition to the allyl ester. nih.gov
Table 6: Reactive Intermediates in Allyl Ester Transformations
| Intermediate | Reaction Type | Formation Mechanism |
| (π-allyl)palladium Complex | Tsuji-Trost Reaction | Oxidative addition of Pd(0) to the allyl group. nrochemistry.com |
| Enolate (Carbanion) | Decarboxylative Allylation | Decarboxylation of a β-keto ester. organic-chemistry.org |
| Carbon-centered Radical | Photoredox-mediated Decarboxylative Allylation | Oxidation and subsequent decarboxylation of the carboxylate. nih.gov |
| Co(I) Species | Cobalt-catalyzed Decarboxylative Allylation | In-situ reduction/activation of a Co(II) precatalyst. nih.govdigitellinc.com |
Polymerization and Crosslinking Dynamics of Allyl Esters
The polymerization behavior of allyl esters, including this compound, is characteristically complex, primarily due to the presence of the allyl group. Unlike vinyl monomers, allyl compounds generally exhibit a lower tendency to polymerize and typically yield polymers with low molecular weights. researchgate.net This is largely attributed to a phenomenon known as degradative chain transfer to the monomer, which can terminate the kinetic chain. researchgate.net
Research into the polymerization of allyl compounds has revealed that the mechanism is not a straightforward free-radical addition. Instead, a radical-mediated cyclization (RMC) has been proposed for allyl ethers, which may offer insights into allyl ester polymerization. nih.gov This process involves the abstraction of an allylic hydrogen atom, followed by the reaction of the resulting radical with the double bond of another monomer to form a five-membered ring. nih.gov
In the case of diallyl compounds, polymerization can proceed via a cyclolinear mechanism, leading to macromolecules with alternating cyclic and linear units. researchgate.net The reactivity of allyl monomers in copolymerization reactions is generally lower than that of most vinyl monomers. researchgate.net
The crosslinking of diallyl esters, such as diallyl phthalate, has been investigated to understand the formation of network structures. aip.org Studies have shown that the reaction temperature plays a crucial role, with higher temperatures potentially leading to an increased extent of reaction but a decreased crosslinking density. aip.org This is due to side reactions like intramolecular cyclization, which consumes allyl groups without contributing to the formation of crosslinks. aip.org
The point of gelation, which marks the onset of network formation, can be influenced by reaction conditions. For instance, in the polymerization of allyl methacrylate (B99206), a monomer containing both an allyl and a more reactive methacrylate group, gelation can be postponed by conducting the polymerization at lower temperatures in the presence of photoinitiators. researchgate.net This is attributed to a decrease in the rate of chain growth relative to the rate of initiation, leading to lower molecular weights before the gel point is reached. researchgate.net
The following table summarizes general findings from studies on the polymerization of various allyl esters, providing a contextual understanding of the processes relevant to this compound.
| Monomer System | Initiator/Conditions | Key Findings | Reference |
| Allyl Methacrylate | Benzoyl peroxide or azo-bis-(isobutyronitrile) / Benzene solution | Catalyst exponent of ~0.5; monomer exponent rises from ~1.0 to ~1.4 with decreasing concentration. Gelation occurs after the initial constant rate period. | lookchem.com |
| Ortho Diallyl Phthalate | Dicumyl peroxide / Bulk polymerization | Reaction temperature must be below 170 °C to optimize mechanical properties. Above 170 °C, crosslinking density decreases despite an increase in the extent of reaction due to intramolecular cyclization. | aip.org |
| Allyl Methacrylate | Biacetyl or benzoyl peroxide / 1-25°C with photo-irradiation | Gelation is postponed to higher conversions (19-39%) compared to thermal polymerization at 75°C (~6%). This is attributed to the formation of lower molecular weight polymers. | researchgate.net |
| Diallyl Maleate | Emulsion copolymerization with Butyl Acrylate | The architecture of the resulting crosslinked latexes is influenced by the crosslinking agent. | researchgate.net |
Spectroscopic and Advanced Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
While a complete, experimentally verified NMR dataset for Allyl 2-methylisocrotonate is not available in public repositories, its spectral features can be reliably predicted based on the analysis of its distinct functional groups: the allyl moiety and the 2-methylisocrotonate moiety. The expected signals are discussed below.
In a ¹H NMR spectrum, each unique proton environment in the molecule produces a distinct signal. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide critical structural information. For this compound, one would expect to observe signals corresponding to the five distinct proton environments.
The allyl group protons typically appear in a characteristic pattern:
A multiplet for the internal methine proton (-O-CH₂-CH =CH₂), expected around 5.9 ppm, split by the adjacent CH₂ protons.
Two distinct signals for the terminal vinyl protons (-CH=CH ₂), expected between 5.2 and 5.4 ppm.
A doublet for the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH ₂-CH=), anticipated around 4.6 ppm.
The 2-methylisocrotonate moiety protons would also produce unique signals:
A quartet for the vinylic proton (=CH -CH₃), expected in the range of 5.7-6.0 ppm.
A doublet for the methyl group attached to the double bond (=CH-CH ₃), coupled to the vinylic proton.
A singlet for the other methyl group attached to the double bond (-C(CH ₃)=).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -O-CH₂-CH=CH₂ | ~5.9 | Multiplet |
| -O-CH₂-CH=CH₂ | ~5.3 | Multiplet |
| -O-CH₂-CH=CH₂ | ~4.6 | Doublet |
| =CH-CH₃ | ~5.8 | Quartet |
| -C(CH₃)=CH- | ~1.9 | Singlet |
| =CH-CH₃ | ~1.8 | Doublet |
A ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak. The chemical shift of each peak is indicative of the carbon's hybridization and electronic environment. This compound has eight unique carbon atoms, and their expected chemical shifts are outlined below.
The ester carbonyl carbon (C =O) is the most deshielded and is expected to appear at the downfield end of the spectrum, typically around 167 ppm.
The sp² hybridized carbons of the two C=C double bonds would appear in the range of 115-140 ppm.
The sp³ hybridized methylene carbon of the allyl group (-O-C H₂-) is expected around 65 ppm.
The two sp³ hybridized methyl carbons are expected at the upfield end of the spectrum, typically between 12-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | ~167 |
| -C(CH₃)=CH- | ~138 |
| -O-CH₂-CH=CH₂ | ~132 |
| -C(CH₃)=CH- | ~128 |
| -O-CH₂-CH=CH₂ | ~118 |
| -O-CH₂- | ~65 |
| -C(CH₃)=CH- | ~14 |
| =CH-CH₃ | ~12 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear technique maps correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show cross-peaks connecting the protons within the allyl system (-O-CH₂-CH =CH ₂) and within the isocrotonate (B1243802) tail ( =CH -CH ₃), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates protons with the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. This is invaluable for assigning the closely spaced signals of the methyl and vinyl groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be dominated by absorptions characteristic of its ester and alkene functional groups.
Key expected absorption bands include:
A strong, sharp absorption for the C=O (carbonyl) stretch of the α,β-unsaturated ester, typically found in the 1715-1730 cm⁻¹ region.
Absorptions for the C=C (alkene) stretches from both the allyl and isocrotonate moieties, expected in the 1640-1680 cm⁻¹ range.
A series of C-O (ester) stretching bands, which are typically strong and appear in the 1100-1300 cm⁻¹ region.
Absorptions corresponding to sp² C-H stretches (from the C=C bonds) just above 3000 cm⁻¹ and sp³ C-H stretches (from the methyl and methylene groups) just below 3000 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| sp² C-H (alkene) | Stretch | 3010 - 3100 |
| sp³ C-H (alkane) | Stretch | 2850 - 3000 |
| C=O (α,β-unsaturated ester) | Stretch | 1715 - 1730 |
| C=C (alkene) | Stretch | 1640 - 1680 |
| C-O (ester) | Stretch | 1100 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern upon ionization. For this compound (molecular formula C₈H₁₂O₂), the molecular weight is 140.18 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺•) peak would be observed at m/z = 140. The molecule would then undergo characteristic fragmentation. The most stable carbocation that can be formed is often the base peak. A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. Another key fragmentation is the loss of the allyl group.
Experimental GC-MS data for the closely related isomer, Allyl tiglate, shows a prominent fragmentation pattern. nih.gov The base peak is observed at m/z = 83, which corresponds to the loss of the allyl radical (•CH₂CH=CH₂, mass = 41) and subsequent loss of a methyl group. Another significant peak at m/z = 55 is also observed, likely due to further fragmentation. nih.gov
Table 4: Major Fragments in the Mass Spectrum of Allyl Tiglate
| m/z Value | Relative Intensity | Likely Fragment Structure |
|---|---|---|
| 83 | Base Peak (100%) | [CH₃-CH=C(CH₃)-C=O]⁺ |
| 55 | High | [CH₃-CH=C=C=O]⁺• or [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | Medium | [C₃H₃]⁺ |
Chromatographic Separation and Quantification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both qualitative identification and quantitative analysis.
The retention of a compound in a GC system is characterized by its retention time, which is the time it takes for the analyte to pass through the column. A more standardized measure is the Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. This allows for better inter-laboratory comparison of data.
Experimental Kovats retention index data for Allyl tiglate has been reported. nih.gov These values are dependent on the type of stationary phase used in the GC column.
Table 5: Experimental Kovats Retention Indices for Allyl Tiglate
| Column Type | Retention Index (RI) |
|---|---|
| Standard Non-Polar | 1002, 1021, 1022 |
| Standard Polar | 1370 |
Data from NIST Mass Spectrometry Data Center. nih.gov
These chromatographic parameters are essential for developing analytical methods to detect and quantify this compound in various matrices, such as flavor and fragrance formulations or environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry is a premier analytical technique for the separation and identification of volatile and semi-volatile organic compounds. uah.edu Due to its volatility, this compound and its isomers are well-suited for GC-MS analysis. The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, enabling the definitive identification of individual components within a mixture. researchgate.netmdpi.com
In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The retention time (RT) is a characteristic property used for preliminary identification. Following separation, the molecules are ionized, commonly by electron ionization (EI), which causes them to fragment into charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular "fingerprint."
For the isomeric compound Allyl tiglate (prop-2-enyl (E)-2-methylbut-2-enoate), mass spectral data is available and provides insight into the fragmentation patterns expected for this compound. nih.gov The electron ionization mass spectrum is characterized by a base peak at m/z 83. This prominent fragment corresponds to the formation of the stable 2-methylcrotonyl acylium ion, [C5H7O]+, resulting from the cleavage of the ester's C-O bond and loss of the allyl radical. Another significant ion is observed at m/z 41, corresponding to the allyl cation [C3H5]+.
Table 1: Key Mass Spectral Data for Allyl Tiglate (Isomer of this compound)
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Probable Fragment Ion |
|---|---|---|
| 83 | 99.99 | [CH3CH=C(CH3)CO]+ |
| 55 | 92.60 | [C4H7]+ or [C3H3O]+ |
| 41 | 28.84 | [C3H5]+ (Allyl cation) |
| 39 | 30.92 | [C3H3]+ |
| 27 | 20.91 | [C2H3]+ |
Data sourced from PubChem. nih.gov
Retention indices are another critical dataset obtained from GC analysis that aids in compound identification by normalizing retention times relative to a series of n-alkane standards.
Table 2: Kovats Retention Indices for Allyl Tiglate
| Column Type | Retention Index |
|---|---|
| Standard non-polar | 1002 |
| Semi-standard non-polar | 1021, 1022 |
| Standard polar | 1370 |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and powerful separation technique used for a wide array of organic molecules, including those that are non-volatile or thermally unstable, making it a complementary method to GC-MS. researchgate.netnih.gov While specific validated HPLC methods for this compound are not extensively detailed in readily available literature, a suitable method can be designed based on the compound's physicochemical properties.
Given that this compound is a relatively non-polar ester, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate approach. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture, typically consisting of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.
Separation is achieved as the compound partitions between the stationary and mobile phases. More non-polar compounds interact more strongly with the C18 stationary phase, resulting in longer retention times. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. Detection for a compound like this compound, which possesses a chromophore (the α,β-unsaturated carbonyl system), is effectively accomplished using an ultraviolet (UV) detector.
Table 3: Representative RP-HPLC Method Parameters for Analysis of this compound
| Parameter | Specification |
|---|---|
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water mixture (e.g., 60:40 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at λmax ≈ 215 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical, yet standard, starting point for method development for this type of analyte.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Allyl tiglate |
| prop-2-enyl (E)-2-methylbut-2-enoate |
| Acetonitrile |
Natural Occurrence and Biosynthetic Pathways of Allyl 2 Methylisocrotonate and Analogues
Identification in Essential Oils and Plant Extracts
Allyl 2-methylisocrotonate has been identified as a constituent of the essential oils of several plant species, most notably in Roman chamomile (Anthemis nobilis, also known as Chamaemelum nobile). The essential oil of Roman chamomile is well-regarded for its high concentration of various esters, with esters of angelic acid and tiglic acid comprising up to 80% of the total oil. natureinbottle.comedenbotanicals.com While the specific concentration of this compound can vary, it is recognized as a contributor to the characteristic aroma of the oil.
The chemical composition of Roman chamomile essential oil has been the subject of numerous studies. These analyses consistently report the presence of a variety of tiglate and angelate esters. The table below summarizes the typical composition of Roman chamomile essential oil, highlighting the presence of various esters, including those of tiglic acid.
Table 1: Major Chemical Constituents of Roman Chamomile (Anthemis nobilis) Essential Oil
| Compound | Typical Concentration Range (%) |
|---|---|
| Isobutyl angelate | 20.0 - 35.0 |
| Isoamyl angelate | 9.0 - 15.0 |
| Methylallyl angelate | 9.0 - 10.0 |
| 2-Methylbutyl angelate | 5.0 - 6.0 |
| Tiglate Esters (including Allyl Tiglate) | Present |
| α-Pinene | 5.0 - 6.0 |
| trans-Pinocarveol | ~7.0 |
Data compiled from various sources. The exact composition can vary based on factors such as geographical origin, cultivation practices, and distillation method. fromnaturewithlove.comspecialchem.com
While less prominent than in Roman chamomile, esters of tiglic acid are also found in the essential oils of other plants, such as those from the Angelica genus. For instance, Angelica archangelica root oil is known to contain a complex mixture of volatile compounds, including various esters.
Isolation and Extraction Methodologies from Natural Sources
The primary method for extracting essential oils containing this compound from plant material is steam distillation. fromnaturewithlove.comspecialchem.comlearncanyon.com This technique is widely used for the commercial production of essential oils from aromatic plants like Roman chamomile.
The process of steam distillation involves the following steps:
Harvesting : The flower heads of the plant, such as Anthemis nobilis, are harvested at the optimal time to ensure the highest concentration and quality of essential oil. specialchem.com
Loading the Still : The harvested plant material is placed into a distillation apparatus, commonly referred to as a still.
Steam Injection : Pressurized steam is introduced into the still, passing through the plant material. The high temperature of the steam causes the plant's cell walls to rupture, releasing the volatile aromatic compounds. specialchem.com
Vaporization : The released essential oil components, being volatile, vaporize and are carried along with the steam.
Condensation : The mixture of steam and essential oil vapor is then passed through a condenser. The cooling action of the condenser transforms the vapor back into a liquid state.
Separation : The resulting liquid, a mixture of water (hydrosol) and essential oil, is collected in a separator. Due to their different densities and immiscibility, the essential oil naturally separates from the water, allowing for its collection. specialchem.com
This method is favored for its efficiency in isolating volatile compounds without the use of chemical solvents, thus yielding a pure and natural essential oil. Other innovative extraction techniques, such as supercritical fluid extraction (SFE), are also being explored for their potential to yield high-quality extracts. researchgate.netcabidigitallibrary.org
Proposed Biosynthetic Mechanisms for Ester Formation
The biosynthesis of this compound in plants is a multi-step process involving the formation of its constituent parts, tiglic acid and allyl alcohol, followed by their enzymatic esterification.
The biosynthesis of tiglic acid is understood to originate from the amino acid L-isoleucine. nih.govnih.gov The proposed pathway involves several key enzymatic reactions:
Deamination : The process begins with the deamination of L-isoleucine, which removes the amino group.
Decarboxylation : This is followed by the decarboxylation of the resulting keto acid to form 2-methylbutyric acid.
Hydroxylation and Dehydration : The 2-methylbutyric acid intermediate, likely as a coenzyme A (CoA) thioester (2-methylbutyryl-CoA), undergoes hydroxylation and subsequent dehydration. This sequence of reactions leads to the formation of tiglyl-CoA. nih.govresearchgate.net
The final step in the formation of this compound is the esterification of tiglyl-CoA with allyl alcohol. This reaction is catalyzed by a class of enzymes known as acyltransferases, specifically alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes facilitate the transfer of the acyl group from an acyl-CoA donor, in this case, tiglyl-CoA, to an alcohol acceptor, which is allyl alcohol. frontiersin.org Acyltransferases are pivotal in the biosynthesis of a wide array of esters that contribute to the flavor and aroma profiles of many fruits and flowers. frontiersin.orgnih.gov While the specific acyltransferase responsible for the synthesis of this compound has not been definitively identified, the general mechanism of action of this enzyme family provides a clear model for its formation in plants.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like Allyl 2-methylisocrotonate. Such studies on analogous α,β-unsaturated esters reveal key insights into the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. banglajol.info
For this compound, the conjugated system formed by the C=C double bond and the C=O group of the ester is the most significant feature of its electronic structure. This conjugation leads to delocalization of π-electrons across these atoms, which can be quantified through methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides information on charge distribution, bond orders, and orbital interactions. In a typical α,β-unsaturated ester, the oxygen atom of the carbonyl group exhibits the highest negative charge, while the carbonyl carbon and the β-carbon of the alkene show a degree of positive charge, making them susceptible to nucleophilic attack. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. In compounds like methyl methacrylate (B99206), the HOMO is typically localized over the C=C double bond, while the LUMO is distributed across the C=C-C=O conjugated system. nih.govmatilda.scienceresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds This table presents expected values based on DFT calculations performed on similar molecules like methyl methacrylate.
| Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | ~6-7 eV | Indicates high kinetic stability, classifying it as a hard molecule. |
| Dipole Moment | ~1.5 - 2.5 D | Reflects the polarity of the molecule arising from the ester group. |
| NBO Charge on O (C=O) | ~ -0.6 to -0.7 e | Confirms the high electronegativity and nucleophilic character of the carbonyl oxygen. |
| NBO Charge on Cβ | Positive | Indicates susceptibility to nucleophilic addition at this position. |
Data compiled from analogous studies on methyl methacrylate and other unsaturated esters. banglajol.infonih.govresearchgate.net
Molecular Modeling of Conformational Landscapes and Isomerism
The flexibility of this compound arises from the rotation around several single bonds, leading to a complex conformational landscape. Molecular modeling techniques, ranging from molecular mechanics to higher-level quantum calculations, are employed to identify stable conformers and the energy barriers separating them. ijpsr.com
Key rotational degrees of freedom in this compound include the rotation around the C(O)-O bond, the O-CH2 (allyl) bond, and the C-C single bonds within the allyl and methylisocrotonate moieties. For the α,β-unsaturated ester part, two planar conformations, s-cis and s-trans, are typically considered, referring to the arrangement around the C-C single bond connecting the vinyl and carbonyl groups. Computational studies on similar esters have shown that the s-trans conformer is often more stable, though the energy difference can be small. banglajol.info
Table 2: Representative Dihedral Angles and Relative Energies for Conformers of an Analogous α,β-Unsaturated Ester
| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| Global Minimum | ~180° (s-trans) | ~180° (anti) | 0.00 |
| Local Minimum 1 | ~180° (s-trans) | ~80° (gauche) | 1.5 - 2.5 |
| Local Minimum 2 | ~0° (s-cis) | ~180° (anti) | 2.0 - 4.0 |
Values are illustrative and based on general findings for conformational analysis of similar esters. nih.gov
Reaction Pathway Simulations and Transition State Analysis
Computational chemistry provides powerful tools to simulate reaction pathways, identify transition states, and calculate activation energies, offering deep mechanistic insights. For this compound, several reactions are of interest, including hydrolysis, polymerization, and addition reactions across the double bond.
Similarly, the simulation of radical polymerization would involve modeling the initiation, propagation, and termination steps. The reactivity of the monomer towards an incoming radical can be assessed by calculating the activation barrier for the addition of the radical to the β-carbon of the double bond. DFT studies on the dimerization of methyl methacrylate have shown that such computational approaches can accurately predict the most favorable reaction channels and product stereochemistry. rsc.org
Table 3: Calculated Activation Energies for Key Reaction Steps in Analogous Systems
| Reaction Type | Modeled Step | Typical Activation Energy (kcal/mol) |
| Acid-Catalyzed Hydrolysis | Nucleophilic attack of H₂O | 15 - 25 |
| Radical Polymerization | Radical addition to monomer | 5 - 10 |
| Michael Addition | Nucleophilic attack at Cβ | 10 - 20 |
These values are representative and sourced from computational studies on related ester systems.
Structure-Reactivity Relationship Investigations
Structure-reactivity relationships aim to correlate a molecule's structural or electronic features with its chemical reactivity. For α,β-unsaturated esters like this compound, computational parameters can be used to build these relationships. nih.gov
The reactivity of the double bond is a key aspect. The electrophilicity of the conjugated system makes it susceptible to Michael addition. The reactivity in such reactions can be correlated with the calculated LUMO energy or the partial charge on the β-carbon. A lower LUMO energy and a more positive charge on the β-carbon generally indicate higher reactivity towards nucleophiles. nih.gov
Quantitative Structure-Property Relationship (QSPR) studies on acrylates and methacrylates have successfully linked computationally derived parameters, such as the heat of formation, with experimentally observed hydrolysis rates. nih.gov Similarly, NMR chemical shifts, which are related to the electron density at the carbon atoms and can be calculated computationally, have been shown to correlate with reactivity towards glutathione. nih.gov These approaches could be applied to this compound and its analogues to predict their reactivity in various biological and chemical systems.
Cheminformatics Approaches for Chemical Classification and Analogue Discovery
Cheminformatics utilizes computational methods to analyze and organize chemical information. For this compound, cheminformatics tools are essential for its classification and for identifying structurally similar compounds (analogues).
Based on its structural features, the compound is classified using various chemical ontologies. It can be categorized as a carboxylic acid ester, an enoate ester, and specifically an α,β-unsaturated carboxylic ester. hmdb.ca Such classifications are crucial for database searching and for grouping chemicals with similar expected properties and toxicological profiles.
Analogue discovery is another key application of cheminformatics. By using molecular fingerprints (binary strings representing structural features) and similarity metrics (e.g., Tanimoto coefficient), databases can be searched to find molecules with a high degree of similarity to this compound. This is particularly useful in the context of "read-across" in toxicology, where the properties of a well-studied chemical are used to infer the properties of a less-studied analogue. For example, compounds like Allyl crotonate and other allyl esters of short-chain unsaturated carboxylic acids would be identified as close analogues. uni.lu
Synthesis and Chemical Transformations of Allyl 2 Methylisocrotonate Derivatives and Analogues
Alkyl 2-methylisocrotonate Synthesis (e.g., Propyl, Pentyl Esters)
The synthesis of simple alkyl esters of 2-methylisocrotonic acid, such as the propyl and pentyl esters, is most commonly achieved through Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. masterorganicchemistry.comlibretexts.org In this case, (Z)-2-methylisocrotonic acid (angelic acid) is heated with the desired alcohol (e.g., propan-1-ol or pentan-1-ol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org
The reaction is an equilibrium process. masterorganicchemistry.com To drive the synthesis towards the ester product, it is standard practice to use the alcohol as the solvent, ensuring it is present in a large excess. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance through azeotropic distillation using a Dean-Stark apparatus, can effectively shift the equilibrium to favor the formation of the desired ester. libretexts.org
| Target Ester | Carboxylic Acid | Alcohol | Typical Catalyst | Key Conditions |
|---|---|---|---|---|
| Propyl 2-methylisocrotonate | (Z)-2-Methylisocrotonic acid (Angelic Acid) | Propan-1-ol | H₂SO₄ | Excess alcohol, heat |
| Pentyl 2-methylisocrotonate | (Z)-2-Methylisocrotonic acid (Angelic Acid) | Pentan-1-ol | TsOH | Excess alcohol, heat, removal of H₂O |
Stereoselective Synthesis of Geometric Isomers (e.g., Allyl Tiglate)
Allyl 2-methylisocrotonate possesses a (Z) configuration about the C2-C3 double bond. Its geometric isomer, allyl tiglate, has the (E) configuration. The stereoselective synthesis of these isomers depends critically on the stereochemistry of the starting carboxylic acid.
Synthesis of this compound ((Z)-isomer) : This ester is prepared from angelic acid, which is the (Z)-isomer of 2-methyl-2-butenoic acid. acs.org The direct esterification of angelic acid with allyl alcohol under acidic conditions yields the (Z)-ester, this compound (also known as allyl angelate).
Synthesis of Allyl Tiglate ((E)-isomer) : To synthesize the (E)-isomer, tiglic acid, the (E)-form of 2-methyl-2-butenoic acid, is used as the starting material. guidechem.com The direct esterification of tiglic acid with allyl alcohol, typically under azeotropic conditions to remove water, selectively produces allyl tiglate. chemicalbook.com
The isomerization of the more readily available tiglic acid esters to the corresponding angelic acid esters can also be achieved, often through heating in the presence of an organic sulfinic acid, followed by distillation to separate the isomers. googleapis.com
| Product Isomer | Common Name | Starting Acid | Alcohol | Synthesis Method |
|---|---|---|---|---|
| (Z)-prop-2-enyl 2-methylbut-2-enoate | This compound (Allyl Angelate) | Angelic Acid ((Z)-isomer) | Allyl Alcohol | Fischer Esterification |
| (E)-prop-2-enyl 2-methylbut-2-enoate | Allyl Tiglate | Tiglic Acid ((E)-isomer) | Allyl Alcohol | Fischer Esterification chemicalbook.com |
Functional Group Interconversions on the Allyl and Isocrotonate (B1243802) Moieties
The two distinct double bonds in this compound allow for selective functional group interconversions. The terminal allyl double bond is generally more electron-rich and sterically accessible, making it more reactive towards electrophilic addition compared to the more sterically hindered and electron-deficient isocrotonate double bond.
Epoxidation : The selective epoxidation of the allyl group can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uk The reaction conditions can be tuned to favor the reaction at the more nucleophilic allyl double bond, yielding prop-2-enyl (Z)-2-methyl-3-methyloxirane-2-carboxylate. More specialized methods, such as the Sharpless asymmetric epoxidation, can be used on related allylic alcohols to produce chiral epoxides. jove.comwayne.edu
Hydrogenation : Catalytic hydrogenation presents an opportunity for selective reduction. Using specific catalysts, such as Lindlar's catalyst, it is possible to selectively hydrogenate the more reactive terminal double bond of the allyl group to a propyl group while leaving the α,β-unsaturated system intact. Conversely, more forcing conditions with catalysts like Palladium on carbon (Pd/C) can lead to the reduction of both double bonds.
Hydroxylation : The allyl group can undergo dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to form a vicinal diol. This transformation adds two hydroxyl groups across the terminal double bond, converting the allyl moiety into a 2,3-dihydroxypropyl group.
| Transformation | Target Moiety | Typical Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Epoxidation | Allyl C=C | m-CPBA | Oxirane (Epoxide) |
| Selective Hydrogenation | Allyl C=C | H₂, Lindlar's Catalyst | Propyl group |
| Full Hydrogenation | Both C=C | H₂, Pd/C | Saturated ester (Propyl 2-methylbutanoate) |
| Dihydroxylation | Allyl C=C | OsO₄, NMO | Vicinal Diol |
Development of Novel Allyl Ester Scaffolds
This compound can serve as a building block for more complex molecular architectures through reactions that form new carbon-carbon bonds.
Claisen Rearrangement : The Ireland-Claisen rearrangement is a powerful tool for C-C bond formation. wikipedia.orglibretexts.org By treating this compound with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate, followed by trapping with a silyl (B83357) chloride (e.g., TMSCl), a silyl ketene (B1206846) acetal (B89532) intermediate is generated. Upon gentle heating, this intermediate undergoes a google.comgoogle.com-sigmatropic rearrangement to yield a γ,δ-unsaturated carboxylic acid, specifically 2-allyl-3-methylbut-3-enoic acid, after acidic workup. libretexts.org This reaction reconfigures the molecular skeleton, creating a new chiral center.
Olefin Metathesis : Cross-metathesis provides a route to elaborate the allyl group. acs.org Using a Grubbs-type ruthenium catalyst, this compound can react with another olefin. organic-chemistry.orgrdd.edu.iq For example, reacting it with ethylene (B1197577) can lead to the formation of a pent-4-en-1-yl ester, extending the carbon chain. This method allows for the modular construction of novel ester scaffolds with varied chain lengths and functionalities.
| Reaction Type | Key Reagent(s) | Intermediate Scaffold | Final Product Scaffold |
|---|---|---|---|
| Ireland-Claisen Rearrangement | 1) LDA, 2) TMSCl, 3) Heat | Silyl Ketene Acetal | γ,δ-Unsaturated Carboxylic Acid wikipedia.org |
| Olefin Cross-Metathesis | Grubbs Catalyst, partner olefin | Metallacyclobutane | Elongated/functionalized unsaturated ester rdd.edu.iq |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Allyl 2-methylisocrotonate, and how can reaction variables be systematically optimized?
- Methodological Guidance : Use factorial design to evaluate critical variables (e.g., temperature, catalyst loading, solvent polarity) and their interactions. For example, a 2³ factorial design can assess the impact of these factors on yield and purity . Include NMR and GC-MS for real-time monitoring of intermediates, as demonstrated in analogous allyl ester syntheses . Document protocols rigorously to ensure reproducibility, adhering to journal standards for experimental reporting .
Q. How can researchers ensure accurate characterization of this compound, particularly when distinguishing it from structural isomers?
- Methodological Guidance : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with chromatographic methods (HPLC, GC). For NMR, focus on diagnostic peaks: the allyl group (δ 4.5–5.5 ppm) and ester carbonyl (δ 165–175 ppm). Compare retention times against known isomers using polar stationary phases in GC . Cross-validate with computational chemistry tools (e.g., DFT calculations for predicted spectra) .
Q. What stability challenges arise when storing this compound, and how can degradation pathways be mitigated?
- Methodological Guidance : Conduct accelerated stability studies under varying conditions (light, temperature, humidity). Use LC-MS to identify degradation products (e.g., hydrolysis to 2-methylisocrotonic acid). Stabilization strategies may include inert-atmosphere storage, antioxidants (e.g., BHT), or low-temperature preservation .
Advanced Research Questions
Q. How do computational models aid in predicting reaction mechanisms for this compound in complex transformations (e.g., cycloadditions)?
- Methodological Guidance : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map potential energy surfaces and transition states. Validate with kinetic isotope effects (KIEs) and substituent studies. For example, ICReDD’s workflow integrates computational path searches with experimental validation to bypass trial-and-error approaches .
Q. What analytical strategies resolve contradictions in reported kinetic data for this compound esterification reactions?
- Methodological Guidance : Perform meta-analysis of published kinetic parameters, accounting for experimental variables (e.g., solvent polarity, catalyst type). Use Arrhenius plots to compare activation energies across studies. Address discrepancies via controlled replicates with standardized conditions (e.g., ASTM protocols) .
Q. How can this compound be functionalized for advanced material applications (e.g., polymer precursors or MOF linkers)?
- Methodological Guidance : Explore thiol-ene "click" chemistry for controlled functionalization. Optimize reaction conditions (e.g., photoinitiators, solvent-free systems) to retain stereochemical integrity. Characterize products using MALDI-TOF for polymer molecular weight distribution or BET analysis for MOF porosity .
Methodological Notes
- Data Integrity : Utilize chemical software (e.g., Gaussian, ADF) for simulation and data encryption to ensure reproducibility and security .
- Regulatory Compliance : Reference CRDC classifications (e.g., RDF2050103 for chemical engineering design) when framing industrial-scale research objectives .
- Ethical Reporting : Disclose synthetic byproducts and toxicity profiles, aligning with EFSA and IFRA guidelines for hazard communication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
